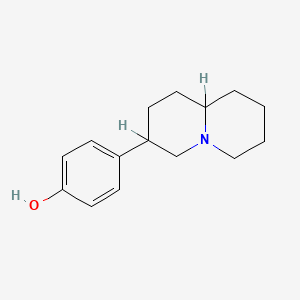

3-(4-Hydroxyphenyl)quinolizidine

Description

Structure

3D Structure

Properties

CAS No. |

63716-70-1 |

|---|---|

Molecular Formula |

C15H21NO |

Molecular Weight |

231.33 g/mol |

IUPAC Name |

4-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-yl)phenol |

InChI |

InChI=1S/C15H21NO/c17-15-8-5-12(6-9-15)13-4-7-14-3-1-2-10-16(14)11-13/h5-6,8-9,13-14,17H,1-4,7,10-11H2 |

InChI Key |

ZMIYMHWGEDOPAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN2CC(CCC2C1)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways

Elucidation of the L-Lysine Biosynthetic Pathway to Quinolizidine (B1214090) Alkaloids

The journey from L-lysine to the diverse family of quinolizidine alkaloids involves a series of enzymatic steps that build the characteristic ring structures. researchgate.net While many alkaloids in this class have been identified, the complete biosynthetic pathway and all its enzymes are still under investigation. rsc.orgnih.govrsc.org However, tracer experiments and the characterization of key enzymes have illuminated the foundational steps of this metabolic route. frontiersin.org The initial and most critical phase of the pathway is the conversion of L-lysine into cadaverine (B124047), which then serves as the primary building block for the quinolizidine skeleton. rsc.orgfrontiersin.orgoup.com

The first committed step in the biosynthesis of all quinolizidine alkaloids is the decarboxylation of L-lysine to form cadaverine. researchgate.netfrontiersin.orgoup.comnih.gov This reaction is catalyzed by the enzyme Lysine (B10760008) Decarboxylase (LDC, EC 4.1.1.18). nih.govfrontiersin.org LDC activity is a pivotal point, diverting the primary metabolite L-lysine into the specialized secondary metabolic pathway of QA synthesis. oup.comnih.gov

Studies have identified and characterized the LDC gene from several QA-producing plants, such as Lupinus angustifolius. oup.comnih.gov Research indicates that this enzyme is localized in the chloroplasts, the same compartment where its substrate, L-lysine, is synthesized. nih.govnih.gov This co-localization likely enhances the efficiency of the pathway by increasing the accessibility of the enzyme to its substrate. frontiersin.org The conversion of L-lysine to cadaverine is a crucial regulatory point, and the expression of the LDC gene often correlates with the plant's capacity to produce alkaloids. oup.comnih.gov

Following its formation, cadaverine undergoes oxidative deamination, a reaction catalyzed by a copper amine oxidase (CAO). nih.govfrontiersin.orgfrontiersin.org This enzymatic step converts cadaverine into 5-aminopentanal (B1222117). mdpi.comfrontiersin.org The resulting 5-aminopentanal is unstable and spontaneously cyclizes through an intramolecular Schiff base formation to produce the Δ¹-piperideine iminium cation. rsc.orgnih.govfrontiersin.org

This Δ¹-piperideine intermediate is a universal precursor for various lysine-derived alkaloids. nih.govfrontiersin.org The formation of the tetracyclic quinolizidine core structure is believed to proceed through the dimerization of Δ¹-piperideine units and subsequent cyclizations. rsc.org These complex transformations involve the formation of a tetracyclic di-iminium cation intermediate, which then undergoes a series of reductions and rearrangements to yield foundational QA skeletons like sparteine (B1682161). rsc.orgmdpi.comfrontiersin.org The involvement of iminium ions is a common strategy in alkaloid biosynthesis, facilitating the stereoselective construction of complex heterocyclic ring systems. nih.govwikipedia.org

The initial bicyclic, tricyclic, or tetracyclic quinolizidine skeletons, such as lupinine (B175516) and sparteine, are not the final products. rsc.orgnih.gov They serve as scaffolds for a wide array of "tailoring reactions" that generate the vast structural diversity observed in the QA family. researchgate.netnih.gov These modifications are catalyzed by various enzymes and include:

Oxygenation and Hydroxylation : Introduction of hydroxyl groups at various positions on the ring structure. mdpi.comfrontiersin.org

Dehydrogenation : Creation of double bonds within the rings. mdpi.comnih.gov

Esterification : Acylation of hydroxyl groups, often with acids like tiglic acid. nih.govfrontiersin.org

Specific acyltransferases have been identified that are responsible for these esterification reactions. For instance, tigloyl-CoA: (–)-13α-hydroxymultiflorine/(+)-13α-hydroxylupanine O-tigloyltransferase (HMT/HLT) catalyzes the transfer of a tigloyl group to the hydroxyl moiety of certain QAs. mdpi.comresearchgate.netnih.gov These tailoring reactions are crucial as they modify the biological activity and function of the alkaloids. nih.gov

Identification of Specific Enzymes and Genes Involved in Quinolizidine Biosynthesis

While the general pathway from lysine has been outlined, the identification of all the specific enzymes and their corresponding genes is an ongoing area of research. nih.govelsevierpure.com Advances in transcriptomics and genomics have accelerated the discovery of candidate genes involved in QA biosynthesis. mdpi.comfrontiersin.org

| Enzyme | Abbreviation | Function | References |

| Lysine Decarboxylase | LDC | Catalyzes the decarboxylation of L-lysine to cadaverine, the first committed step. | frontiersin.orgoup.comnih.gov |

| Copper Amine Oxidase | CAO | Catalyzes the oxidative deamination of cadaverine to 5-aminopentanal. | nih.govfrontiersin.orgfrontiersin.org |

| 17-Oxosparteine (B1663948) Synthase | - | A key enzyme in the formation of the tetracyclic QA skeleton, localized in chloroplasts. | nih.govresearchgate.net |

| Tigloyl-CoA:13α-hydroxymultiflorine/13α-hydroxylupanine O-tigloyltransferase | HMT/HLT | Catalyzes the final esterification (tailoring) of specific QA intermediates. | researchgate.netnih.govfrontiersin.org |

| p-Coumaroyl-CoA/Feruloyl-CoA: (+)-epilupinine/(–)-lupinine O-coumaroyl/feruloyltransferase | ECT/EFT-LCT/LFT | Catalyzes the acylation of lupinine-type alkaloids. | researchgate.netnih.govfrontiersin.org |

Copper Amine Oxidases (CAOs, EC 1.4.3.22) are a critical class of enzymes in the QA pathway. nih.govfrontiersin.org They belong to a family of oxidoreductases that contain a copper ion and a topaquinone (B1675334) (TPQ) cofactor in their active site. wikipedia.orggrafiati.com In QA biosynthesis, their primary role is to catalyze the oxidative deamination of the diamine cadaverine. mdpi.comfrontiersin.org This reaction not only modifies the substrate but also produces hydrogen peroxide and ammonia (B1221849) as byproducts. wikipedia.org The resulting aldehyde, 5-aminopentanal, is the direct precursor for the spontaneous cyclization that forms the first heterocyclic ring (Δ¹-piperideine) of the alkaloid structure. rsc.orgnih.gov The expression of CAO genes has been linked to alkaloid production in QA-producing plants. nih.gov

Beyond the well-characterized LDC and CAOs, several other enzymes are known or presumed to participate in the QA biosynthetic pathway. One of the key enzymes in the formation of the tetracyclic structure is 17-oxosparteine synthase, which, like LDC, is located in the chloroplast stroma. nih.govresearchgate.net This enzyme is thought to catalyze the conversion of three cadaverine units into the tetracyclic alkaloid 17-oxosparteine. researchgate.net

In the later "tailoring" stages of the pathway, various acyltransferases play a significant role. nih.gov The HMT/HLT enzyme, which catalyzes the tigloylation of hydroxylupanine, has been characterized, and its gene has been cloned. frontiersin.orgfrontiersin.org Another acyltransferase, ECT/EFT-LCT/LFT, is responsible for the formation of coumaroyl or feruloyl esters of lupinine alkaloids. researchgate.netfrontiersin.org Furthermore, transcriptomic studies comparing high-alkaloid ("bitter") and low-alkaloid ("sweet") cultivars of lupins have helped identify other candidate genes, including putative regulatory factors like transcription factors (e.g., RAP2-7) that may control the expression of the entire QA biosynthetic pathway. nih.govfrontiersin.org

Compartmentalization and Regulation of Biosynthesis in Plants

The biosynthesis of quinolizidine alkaloids is a highly organized process within the plant, involving specific subcellular compartments and regulatory mechanisms. The primary site of QA synthesis is in the green, aerial parts of the plant, particularly within the chloroplasts. frontiersin.orgacs.orgnih.gov

Studies have shown that the initial enzymes of the QA biosynthetic pathway, lysine decarboxylase (LDC) and 17-oxosparteine synthase, are located in the chloroplast stroma. nih.gov This co-localization with the biosynthesis of their precursor, lysine, suggests an efficient metabolic channel. nih.govnih.gov Specifically, the enzyme L/ODC, which catalyzes the first committed step in QA biosynthesis, has been identified in the chloroplasts. frontiersin.orgnih.gov In contrast, another key enzyme, HMT/HLT, which is involved in later modification steps, is found in the mitochondria. frontiersin.orgnih.gov

Once synthesized, QAs are transported throughout the plant via the phloem to various organs, including the roots, flowers, and seeds. frontiersin.orgacs.orgmdpi.com They tend to accumulate in the epidermal and subepidermal tissues, which serves a protective function for the plant. acs.org It is estimated that about half of the QAs found in seeds are synthesized in situ, while the other half are translocated from the leaves. frontiersin.orgnih.govfrontiersin.org The concentration of these alkaloids can fluctuate, decreasing during germination and then increasing as new leaves develop. frontiersin.orgnih.gov

The regulation of QA biosynthesis is complex and influenced by various factors. The expression of genes involved in the pathway is a key control point. frontiersin.orgnih.gov For instance, transcription factors such as DNA binding protein EREBP-3 and leucine (B10760876) zipper proteins have been identified as potential regulators. frontiersin.orgnih.gov

Chemodiversity and Variability in Quinolizidine Alkaloid Profiles within Plant Species

The world of quinolizidine alkaloids is marked by significant chemical diversity, with different plant species, and even different organs within the same plant, exhibiting unique alkaloid profiles. acs.orgmdpi.comnih.gov This variability is a result of both genetic and environmental factors. nih.gov

The genetic makeup of a plant is a primary determinant of its quinolizidine alkaloid profile. nih.govresearchgate.net "Bitter" (high-alkaloid) and "sweet" (low-alkaloid) cultivars of lupin, for example, show distinct differences in the expression of QA biosynthetic genes. nih.govnih.gov These differences are particularly pronounced in the leaves and stems. nih.gov The presence of specific "low-alkaloid" domestication genes in cultivated lupin varieties significantly reduces their QA content compared to their wild relatives. frontiersin.org

Environmental conditions also exert a strong influence on QA production, although the effects can be unpredictable. frontiersin.org Key environmental factors include:

Temperature: Increased ambient temperatures have been shown to lead to a marked increase in the QA content of lupin grains. frontiersin.orgnih.gov

Light: Abundant light exposure and standard day/night cycles can contribute to lower alkaloid levels. researchgate.nettandfonline.comnih.gov

Soil Conditions: Higher soil pH and specific nutrient balances, such as potassium and phosphorus levels, can affect QA concentrations. frontiersin.orgtandfonline.comnih.gov Potassium deficiency tends to increase QAs, while phosphorus deficiency can reduce them. frontiersin.org

Growing System: Organic farming practices have been observed to result in lower QA content compared to conventional methods. frontiersin.orgresearchgate.net

It is important to note that there is a significant interaction between genotype and environment, with some cultivars showing more variability in their QA content in response to environmental changes than others. frontiersin.org

Each plant species that produces quinolizidine alkaloids has a characteristic profile, often with a few major alkaloids and numerous others present in trace amounts. mdpi.comfrontiersin.orgnih.gov For instance, different species of Lupinus (lupin) exhibit unique combinations of major QAs. frontiersin.orgnih.gov This species-specific diversity is a key feature of QA chemodiversity. nih.gov

Furthermore, within a single plant, the distribution and composition of QAs can vary significantly between different organs. acs.orgnih.govscielo.br For example, in Lupinus aschenbornii, the alkaloid profile of the seeds is distinctly different from that of the leaves, stems, flowers, and pods. scielo.br Sparteine, a major alkaloid in the aerial parts, is absent in the seeds, which instead accumulate compounds like N-formylangustifoline and 17-oxolupanine. scielo.br This organ-specific accumulation suggests that QAs may be transformed during transport and storage within the plant. scielo.br The phloem, which transports QAs, may also be selective in which alkaloids it carries. frontiersin.org

Table 1: Species-Specific Major Quinolizidine Alkaloids in Cultivated Lupin Species

| Lupin Species | Major Quinolizidine Alkaloids |

|---|---|

| Lupinus angustifolius (Narrow-leafed lupin) | Lupanine (B156748), 13α-Hydroxylupanine, Isolupanine, Angustifoline |

| Lupinus albus (White lupin) | Lupanine, 13α-Hydroxylupanine, Albine, Multiflorine |

| Lupinus luteus (Yellow lupin) | Lupanine, 13α-Hydroxylupanine, Lupinine |

Data sourced from a 2017 review on quinolizidine alkaloid biosynthesis. frontiersin.org

**Table 2: Organ-Specific Quinolizidine Alkaloid Content in *Lupinus aschenbornii***

| Plant Organ | Total Quinolizidine Alkaloid Content (mg/g dry weight) | Major Alkaloids |

|---|---|---|

| Seeds | 3.3 | N-formylangustifoline, 17-oxolupanine, Multiflorine |

| Flowers | 2.8 | Sparteine |

| Leaves | 1.9 | Sparteine |

| Stems | 1.5 | Sparteine, Lupanine, Multiflorine |

| Pods | 1.4 | Sparteine |

Data based on a study of *Lupinus aschenbornii. scielo.br*

Spectroscopic Characterization and Structural Elucidation in Research Contexts

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis of 3-(4-Hydroxyphenyl)quinolizidine.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental formula of the compound. For this compound, with a chemical formula of C₁₅H₂₁NO, the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula with high confidence. univpm.itnih.govnih.gov

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (such as the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable structural information. nih.govacs.org The fragmentation of the quinolizidine (B1214090) skeleton is particularly diagnostic and depends on the stereochemistry of the ring junctions. nih.govnih.govresearchgate.net Common fragmentation pathways for quinolizidine alkaloids involve the cleavage of the C-C bonds within the rings, leading to characteristic neutral losses and charged fragments that help to identify the core structure. mjcce.org.mk The presence of the 4-hydroxyphenyl substituent would also influence the fragmentation, potentially leading to fragments corresponding to the loss of the hydroxyphenyl group or cleavage at the bond connecting it to the quinolizidine ring.

Representative MS/MS Fragmentation Data for Quinolizidine Alkaloids

The table below shows common fragmentation patterns observed for quinolizidine alkaloids.

Interactive Table: Representative MS/MS Fragmentation Data

| Precursor Ion (m/z) | Product Ions (m/z) | Interpretation |

| [M+H]⁺ | Varies | Fragmentation of the quinolizidine rings |

| [M+H]⁺ | [M+H - H₂O]⁺ | Loss of water (if hydroxyl groups are present) |

| [M+H]⁺ | e.g., 151, 148, 134 | Characteristic fragments of the quinolizidine skeleton nih.govacs.org |

Note: This data is representative of the general class of quinolizidine alkaloids.

Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. researchgate.net

For this compound, the FTIR spectrum would be expected to show the following key absorption bands:

O-H Stretch (Phenol): A strong and broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadening resulting from hydrogen bonding. libretexts.orgwpmucdn.comyoutube.com

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the quinolizidine ring would be observed just below 3000 cm⁻¹. acenet.edu

C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the phenyl ring. libretexts.org

C-N Stretch (Tertiary Amine): The stretching vibration of the C-N bond in the tertiary amine of the quinolizidine system typically appears in the 1250-1000 cm⁻¹ range. acenet.edu

C-O Stretch (Phenol): A strong band corresponding to the C-O stretching of the phenol (B47542) group would be expected around 1260-1180 cm⁻¹.

FT-Raman spectroscopy would provide complementary information, often being more sensitive to the vibrations of the non-polar C-C bonds in the aromatic ring and the quinolizidine skeleton.

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) is a powerful chiroptical spectroscopic technique that provides critical information about the stereochemistry of chiral molecules. hebmu.edu.cnnih.gov The method is based on the differential absorption of left and right circularly polarized light by a chiral compound. hebmu.edu.cn This differential absorption, known as the Cotton effect (CE), is plotted against wavelength to produce an ECD spectrum. The sign and magnitude of the Cotton effects are highly sensitive to the molecule's three-dimensional structure, making ECD an invaluable tool for determining absolute configuration. nih.govhebmu.edu.cn

For complex molecules like quinolizidine alkaloids, empirical interpretation of ECD spectra can be challenging. hebmu.edu.cn Therefore, modern approaches heavily rely on the concerted use of experimental ECD measurements and quantum chemical calculations. acs.orgresearchgate.net The process typically involves:

Computational modeling to identify the most stable conformers of the molecule.

Time-dependent density functional theory (TD-DFT) calculations to predict the ECD spectrum for each potential stereoisomer. researchgate.net

Comparison of the calculated spectra with the experimentally measured spectrum of the isolated natural product.

A strong correlation between the experimental spectrum and the calculated spectrum for one of the possible isomers allows for the confident assignment of its absolute configuration. researchgate.net This methodology has been successfully applied to determine the absolute configurations of complex quinolizidine dimers and other alkaloids. acs.org While direct ECD studies on this compound are not prominently detailed in the literature, the principles established for related alkaloids, such as lupinine (B175516), are directly applicable. researchgate.net

X-ray Crystallography for Solid-State Structure Confirmation

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in its solid, crystalline state. mdpi.com This technique provides precise information on bond lengths, bond angles, and the absolute configuration of stereocenters, offering definitive structural proof. The structure of numerous quinolizidine alkaloids, which has been crucial for understanding their chemical and biological properties, has been confirmed using this method. acs.org

The process of X-ray crystal structure determination involves several key steps:

Crystallization: A pure sample of the compound is crystallized from a suitable solvent or solvent mixture to obtain a single, high-quality crystal. mdpi.com

Data Collection: The crystal is mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern, consisting of thousands of reflections, is recorded by a detector. mdpi.com

Structure Solution and Refinement: The diffraction data is processed computationally to generate an electron density map of the molecule. This map is then used to solve the structure and refine the atomic positions, ultimately yielding a precise three-dimensional model of the molecule within the crystal lattice. mdpi.com

The resulting data is typically deposited in crystallographic databases and includes specific parameters that define the crystal structure. This method has been used to reconfirm the structure of alkaloids like (+)-retamine and to elucidate novel dimeric quinolizidine alkaloids, confirming their complex stereochemistry. acs.org

Table 2: Typical Crystallographic Data Determined for a Molecular Structure

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₁₅H₂₁NO |

| Formula Weight | The mass of one mole of the compound. | 231.33 g/mol |

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). mdpi.com | Orthorhombic |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁2₁2₁). mdpi.com | P2₁2₁2₁ |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). mdpi.com | a = 8.2 Å, b = 10.7 Å, c = 13.0 Å; α = β = γ = 90° |

| Volume (V) | The volume of the unit cell. | 1140 ų |

| Density (calculated) | The calculated density of the crystal. | 1.34 g/cm³ |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | R1 = 0.045 |

Advanced Chromatographic Techniques for Separation and Analysis in Research

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. lifeasible.com For natural product chemistry, and particularly for the study of alkaloids like this compound from complex plant extracts, chromatographic methods are fundamental for isolation, purification, and quantitative analysis. lifeasible.commdpi.com

Ultra-Performance Liquid Chromatography (UPLC) is a modern evolution of High-Performance Liquid Chromatography (HPLC). It utilizes columns packed with smaller particles (typically sub-2 µm), which allows for separations at higher pressures. This results in significantly improved resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. researchgate.net These advantages make UPLC particularly well-suited for the complex analysis of alkaloids in various matrices. researchgate.netresearchgate.net

In the context of quinolizidine alkaloid research, UPLC, often coupled with mass spectrometry (UPLC-MS/MS), is a powerful tool for the simultaneous quantification of multiple alkaloids in a single run. researchgate.net Research on Lupinus species has demonstrated the validation of UPLC-MS/MS methods for quantifying key quinolizidine alkaloids, providing crucial data for chemotaxonomic studies and quality control. researchgate.net The method involves optimizing extraction conditions and validating analytical parameters such as linearity, precision, and accuracy. researchgate.net For a polar compound like this compound, a reversed-phase UPLC system with a C18 column and a mobile phase consisting of an acidified water/acetonitrile gradient would be a typical starting point for method development. mdpi.com

Table 3: UPLC-MS/MS Validation Parameters for Quinolizidine Alkaloid Analysis (Based on data for related compounds)

| Parameter | Description | Typical Value Range |

|---|---|---|

| Column | The stationary phase used for separation. | ACQUITY UPLC HSS T3 (1.8 µm) mdpi.com |

| Mobile Phase | The solvent system used to elute compounds. | A: Water + 0.1% Formic AcidB: Methanol/Acetonitrile + 0.1% Formic Acid mdpi.com |

| Linearity (R²) | The correlation coefficient indicating how well the detector response correlates with concentration. | > 0.999 researchgate.net |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | 0.5 - 1.7 mg/kg researchgate.net |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be accurately quantified. | 1.5 - 5.7 mg/kg researchgate.net |

| Recovery (%) | The percentage of the true amount of an analyte that is detected by the method. | 89.5 - 106.2 % researchgate.net |

Gas Chromatography (GC), especially when coupled with a Mass Spectrometer (GC-MS), is a cornerstone technique for the analysis of volatile and semi-volatile compounds. mdpi.com It has been successfully applied to the analysis of various alkaloid classes, including quinolizidines. mdpi.comnih.gov In GC, the sample is vaporized and separated as it travels through a capillary column, with compounds identified by their retention time and, more definitively, by their mass spectrum upon exiting the column. notulaebotanicae.ro

For polar compounds containing hydroxyl (-OH) groups, such as this compound, direct analysis by GC can sometimes be challenging due to their lower volatility and potential for interaction with the column. To overcome this, a derivatization step is often employed prior to analysis. nih.gov Silylation, for instance, involves reacting the hydroxyl groups with a silylating agent (e.g., BSTFA) to replace the acidic protons with non-polar trimethylsilyl (B98337) (TMS) groups. This process increases the compound's volatility and thermal stability, leading to improved peak shape and sensitivity during GC-MS analysis. nih.gov The mass spectrum of the derivatized compound provides a unique fragmentation pattern that serves as a fingerprint for its identification. wiley.com

Table 4: Typical GC-MS Operating Parameters for Alkaloid Analysis

| Parameter | Description | Typical Setting |

|---|---|---|

| Instrument | The gas chromatograph and mass spectrometer system. | Agilent GC with Triple Quadrupole or HP with Mass Selective Detector notulaebotanicae.rowiley.com |

| Column | The capillary column used for separation. | HP-5MS (30 m × 0.25 mm; 0.25 µm film thickness) notulaebotanicae.ro |

| Carrier Gas | The inert gas used to move the sample through the column. | Helium (He) at a flow rate of ~1 mL/min notulaebotanicae.ro |

| Injector Temperature | The temperature at which the sample is vaporized. | 250 - 280 °C notulaebotanicae.roijpsr.info |

| Oven Program | The temperature gradient used to separate compounds. | Initial temp 100°C, ramp at 5-10°C/min to 280°C, hold for 10 min ijpsr.info |

| Ion Source Temperature | The temperature of the ionization chamber in the mass spectrometer. | 230 °C notulaebotanicae.ro |

| Ionization Mode | The method used to ionize the molecules. | Electron Impact (EI) at 70 eV ijpsr.info |

| Mass Range | The range of mass-to-charge (m/z) ratios scanned. | m/z 40-600 wiley.com |

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (+)-Retamine |

| Lupinine |

| Lupanine (B156748) |

| Sparteine (B1682161) |

| Angustifoline |

| 13-Hydroxylupanine |

| Multiflorine |

| Cytisine |

| Anagyrine |

| Matrine |

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations offer a microscopic perspective on the intrinsic properties of a molecule, governed by its electronic structure. These calculations are fundamental in predicting molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. It is a workhorse in quantum chemistry for predicting the molecular properties of organic compounds. nih.govnih.gov For this compound, DFT calculations, often employing functionals like B3LYP or M06-2X with a suitable basis set such as 6-31G* or 6-31+G(d,p), can be utilized to determine its optimized geometry, vibrational frequencies, and electronic characteristics. nih.govnih.gov These calculations are performed in the presence of a continuum solvent model, such as the Solvation Model based on Density (SMD), to simulate a more realistic chemical environment. nih.gov The optimized geometry provides the most stable three-dimensional arrangement of the atoms, which is crucial for understanding its biological activity.

Electronic Structure Analysis (Frontier Orbitals, Electrostatic Potentials)

The electronic structure of a molecule is key to its chemical behavior. Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable information about its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For aromatic compounds, a clear correlation has been observed between the rate of enzymatic conversion and the HOMO energy. nih.gov

The Molecular Electrostatic Potential (MESP) surface is another critical descriptor derived from the electronic structure. It maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov For molecules with potential receptor-binding activity, the MESP is instrumental in understanding and predicting how the molecule will interact with the binding site of a biological target. nih.gov Electron-rich regions, such as those around the hydroxyl group and the nitrogen atom in this compound, are likely to engage in hydrogen bonding with receptor sites.

| Parameter | Significance |

| HOMO Energy | Indicates electron-donating ability; higher energy suggests greater reactivity. |

| LUMO Energy | Indicates electron-accepting ability; lower energy suggests greater reactivity. |

| HOMO-LUMO Gap | Reflects chemical stability; a larger gap implies higher stability. |

| MESP Minima (Vmin) | Identifies electron-rich regions, potential sites for electrophilic attack or hydrogen bond donation. |

| MESP Maxima (Vmax) | Identifies electron-poor regions, potential sites for nucleophilic attack. |

Conformational Analysis and Stability

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. cabidigitallibrary.org Conformational analysis aims to identify the stable conformers of the molecule and their relative energies. nih.govmdpi.com For the quinolizidine ring system, different chair and boat conformations of the two fused six-membered rings are possible, leading to trans and cis isomers. cabidigitallibrary.org The orientation of the 4-hydroxyphenyl substituent adds another layer of conformational complexity.

Theoretical calculations can be employed to perform a systematic or random conformational search to identify the low-energy conformers. mdpi.com The relative stability of these conformers is determined by their calculated energies, and the results can reveal the most likely shape the molecule will adopt in a biological system. For some quinolizidine alkaloids, the conformational equilibrium is shifted towards one predominant conformer. cabidigitallibrary.org This dominant conformation is often the one responsible for the molecule's biological activity as it presents the optimal shape for interacting with a specific receptor. cabidigitallibrary.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein (receptor). nih.gov

Prediction of Binding Modes to Protein Targets (e.g., Receptors, Enzymes)

Molecular docking simulations can be used to predict the binding mode of this compound with various protein targets, such as receptors or enzymes. researchgate.netnih.gov This process involves generating a multitude of possible binding poses of the ligand within the protein's binding site and then scoring these poses based on their predicted binding affinity. arxiv.org The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov For instance, the hydroxyl group of the 4-hydroxyphenyl moiety and the nitrogen atom of the quinolizidine ring are potential hydrogen bond donors and acceptors, respectively. The aromatic ring can engage in π-π stacking or hydrophobic interactions with amino acid residues in the binding pocket. Identifying these binding modes is a crucial step in understanding the molecule's mechanism of action at a molecular level. nih.gov

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Hydroxyl group (-OH), Quinolizidine Nitrogen (N) | Serine, Threonine, Tyrosine, Aspartate, Glutamate, Asparagine, Glutamine, Histidine |

| Hydrophobic Interactions | Phenyl ring, Quinolizidine ring | Alanine, Valine, Leucine (B10760876), Isoleucine, Phenylalanine, Tryptophan, Methionine, Proline |

| π-π Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Ligand Binding Affinities (Theoretical)

Beyond predicting the binding pose, molecular docking programs can also estimate the binding affinity of a ligand for its target protein. nih.gov This theoretical binding affinity is typically expressed as a scoring function value, which correlates with the free energy of binding (ΔG). A lower (more negative) score generally indicates a more favorable binding interaction. These scoring functions take into account various energetic contributions, including electrostatic and van der Waals interactions between the ligand and the protein. While these theoretical affinities are estimates, they are incredibly useful for ranking a series of compounds and prioritizing them for further experimental testing. nih.gov The accuracy of these predictions is dependent on the force field and scoring function used in the calculations. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Interactions

Molecular dynamics (MD) simulations provide a virtual window into the atomic-level movements and interactions of molecules over time. This powerful computational tool is employed to understand the stability and dynamics of a ligand when it binds to a protein.

Protein-Ligand Complex Stability and Dynamics

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of this technique can be applied to understand its potential behavior. MD simulations of related quinolizidine alkaloids and other compounds interacting with their protein targets have demonstrated the utility of this approach. chemistry.kzmdpi.com For instance, simulations can reveal the stability of the compound within the binding pocket of a receptor, tracking key metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time. mdpi.com A stable RMSD suggests that the ligand remains securely bound in a consistent orientation.

Furthermore, MD simulations can elucidate the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the protein-ligand complex. nih.govutupub.fi For this compound, the hydroxyl group on the phenyl ring and the nitrogen atom in the quinolizidine core are key features that would be expected to form significant hydrogen bonds with amino acid residues in a protein's active site. The simulations can also highlight the role of water molecules in mediating these interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity.

Development of Predictive Models for Biological Activities

QSAR studies on various classes of compounds, including those with quinolizidine or hydroxyphenyl moieties, have been successful in developing predictive models for their biological activities. nih.govresearchgate.netmdpi.com These models are typically built using a dataset of compounds with known activities and a set of calculated molecular descriptors that quantify various aspects of their chemical structure (e.g., electronic, steric, and hydrophobic properties). nih.govresearchgate.net

For a series of this compound analogs, a QSAR model could be developed to predict their affinity for a specific biological target. The predictive power of such a model is assessed through statistical validation methods, including internal and external validation, to ensure its robustness and applicability for predicting the activity of new, untested compounds. nih.gov

Pharmacoinformatics and Cheminformatics Applications

Pharmacoinformatics and cheminformatics apply computational methods to analyze and manage chemical and biological data, aiding in drug discovery and design.

Prediction of Molecular Interactions with Ion Channels (e.g., hERG)

A critical application of pharmacoinformatics is the prediction of potential adverse effects, such as the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel, which can lead to cardiac arrhythmias. frontiersin.org Various in silico models have been developed to predict the hERG liability of small molecules based on their structural features. These models often utilize pharmacophore hypotheses, which define the essential three-dimensional arrangement of chemical features required for hERG binding. frontiersin.org

For this compound, its structural features, including the presence of a basic nitrogen atom and aromatic/hydrophobic regions, are common in known hERG blockers. Pharmacoinformatics tools could be used to generate a 3D model of the compound and compare its pharmacophoric features to established hERG pharmacophore models. frontiersin.org This predictive assessment can help to prioritize compounds for experimental testing and guide structural modifications to mitigate the risk of hERG-related cardiotoxicity.

Computational Chemistry and in Silico Modeling

Virtual Screening for Novel Scaffolds and Analogues

Virtual screening has emerged as a powerful computational technique in drug discovery to search large libraries of chemical compounds for molecules that are likely to bind to a drug target, which is typically a protein or enzyme. This in silico approach allows for the cost-effective and rapid identification of potential lead compounds with novel chemical scaffolds, which can then be synthesized and tested experimentally. In the context of 3-(4-Hydroxyphenyl)quinolizidine and its analogues, virtual screening can be instrumental in discovering new molecules that target the same biological receptors, such as the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) and the N-methyl-D-aspartate (NMDA) receptor.

The process of virtual screening can be broadly categorized into two main approaches: ligand-based and structure-based. Ligand-based virtual screening (LBVS) utilizes the knowledge of known active compounds, like this compound, to identify other molecules with similar properties. Structure-based virtual screening (SBVS), on the other hand, relies on the three-dimensional structure of the biological target to dock and score potential ligands.

A significant challenge in drug discovery is the identification of novel compound classes for a drug target, especially when numerous potent lead structures have already been identified, leaving limited new chemical space to explore. nih.gov Computational methods are pivotal in navigating this challenge. nih.gov

Another relevant example is the virtual screening for new antagonists of the glycine (B1666218) binding site of the NMDA receptor. nih.gov In this study, a variety of computational techniques, including Bayesian machine learning, automated molecular docking, pharmacophore searching, and shape analysis, were used to screen 4.6 million chemical structures. nih.gov The primary goal was the detection of novel scaffolds, and the in silico hits were subsequently tested in vitro, leading to the identification of several new and active compounds with previously unexplored chemical frameworks. nih.gov While most computational methods could distinguish active compounds from decoys, their ability to identify truly novel structures varied. nih.gov

Furthermore, a multitargeted virtual screening approach has been utilized to find natural product-like compounds with inhibitory potential against multiple targets implicated in Alzheimer's disease, including the NMDA receptor. nih.gov This study screened over two thousand compounds and identified a lead compound, F1094-0201, which showed strong binding affinity for the NMDA receptor among other targets. nih.gov

These examples, while not directly starting with the this compound scaffold, demonstrate the power of virtual screening to identify novel and diverse molecules that act on the same biological targets. The methodologies and findings from these studies provide a clear blueprint for how future research could uncover new analogues and scaffolds inspired by the pharmacological profile of this compound.

Table 1: Virtual Screening for Novel α7 Nicotinic Receptor Ligands

| Screening Method | Target Structure | Compound Library | Hit Rate | Key Finding | Reference |

|---|---|---|---|---|---|

| Hierarchical in silico screening | Chimeric α7/Ls-AChBP protein | Proprietary and commercial | 26% (overall), 35% (commercial) | Identification of structurally novel and diverse ligands with submicromolar affinities. | nih.govsunyempire.edu |

Table 2: Virtual Screening for Novel NMDA Receptor Antagonists

| Screening Techniques | Compound Library Size | Key Outcome | Novelty Assessment | Reference |

|---|---|---|---|---|

| Bayesian machine learning, molecular docking, pharmacophore search, shape analysis | 4.6 million | Identification of several novel and active compounds. | Scaffold analysis with a strong emphasis on novelty detection. | nih.gov |

Table 3: Multitargeted Virtual Screening for Alzheimer's Disease

Future Directions and Emerging Research Avenues

Development of Advanced Synthetic Methodologies for Complex Analogues

The core quinolizidine (B1214090) scaffold presents a compelling challenge for synthetic chemists. Future research will undoubtedly focus on creating more sophisticated and efficient synthetic routes to not only produce 3-(4-hydroxyphenyl)quinolizidine but also to generate a diverse library of analogues. This will involve the development of novel catalytic systems, stereoselective reactions, and late-stage functionalization techniques. The ability to precisely modify the hydroxyphenyl group, the quinolizidine ring system, and the stereochemistry at various centers will be crucial for systematically exploring the structure-activity relationships of these compounds.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Biosynthesis Research

Understanding how plants and other organisms produce this compound is a fundamental question that can be addressed through the powerful lens of "omics" technologies. nih.govnih.gov The biosynthesis of quinolizidine alkaloids primarily occurs in the green aerial parts of plants, with subsequent transport and accumulation in other tissues like the seeds. nih.gov The process begins with the decarboxylation of lysine (B10760008) to form cadaverine (B124047), which then undergoes cyclization and further modifications to create the diverse range of quinolizidine alkaloid structures. nih.govfrontiersin.org

Future research will leverage genomics to identify the specific genes and enzymes involved in this intricate biosynthetic pathway. nih.gov Techniques like RNA sequencing (RNA-seq) can pinpoint the genes that are actively expressed during alkaloid production. nih.gov Proteomics will enable the identification and characterization of the proteins—the enzymatic machinery—that catalyze each step of the synthesis. nih.gov Metabolomics, the comprehensive analysis of all metabolites in a biological system, will provide a detailed snapshot of the chemical transformations occurring within the organism, helping to elucidate the complete pathway and identify novel intermediates. nih.govresearchgate.net The integration of these omics datasets will offer a holistic view of how this compound is synthesized and regulated in nature. researchgate.net

High-Throughput Screening for Novel Biological Activities and Targets

While initial studies have hinted at the biological potential of quinolizidine alkaloids, a systematic and broad exploration of the activities of this compound is still needed. nih.gov High-throughput screening (HTS) methodologies will be instrumental in this endeavor. hebmu.edu.cn Large libraries of this compound and its synthetic analogues can be rapidly tested against a wide array of biological targets, including enzymes, receptors, and whole cells. This approach can uncover previously unknown pharmacological properties, such as anticancer, antibacterial, antiviral, and anti-inflammatory activities, which have been observed for other quinolizidine alkaloids. nih.gov Furthermore, high-content screening (HCS), an image-based HTS technique, can provide valuable insights into the compound's effects on cellular phenotypes, helping to identify its mechanism of action and potential molecular targets. hebmu.edu.cn

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and natural product research. mdpi.comijettjournal.org These powerful computational tools can be applied to the study of this compound in several ways. ML algorithms can analyze vast datasets from HTS campaigns to identify promising lead compounds and predict their biological activities. nih.gov AI can also be used to design novel analogues with improved potency, selectivity, and pharmacokinetic properties. nih.govcrimsonpublishers.com By learning from existing structure-activity relationship data, generative AI models can propose new molecular structures that are more likely to have desired therapeutic effects. nih.gov This in silico approach can significantly accelerate the discovery and optimization process, reducing the time and cost associated with traditional methods. mdpi.comcrimsonpublishers.com

Exploration of Novel Quinolizidine Alkaloid Sources and Their Potential Biological Relevance

Quinolizidine alkaloids are predominantly found in plants of the Fabaceae family, particularly within the genus Lupinus. frontiersin.orgmdpi.com However, the full extent of their distribution in the natural world is likely yet to be discovered. Future research will involve bioprospecting efforts to identify novel plant species, as well as microorganisms and marine organisms, that produce this compound or related compounds. nih.gov The investigation of wild lupin species, for instance, has already revealed new alkaloid profiles and shed light on their biosynthesis. mdpi.commdpi.com Discovering new sources is not only important for ensuring a sustainable supply of these compounds but also for understanding their ecological roles and uncovering potentially unique biological activities associated with alkaloids from different origins.

Advanced Mechanistic Studies at the Sub-Cellular and Molecular Level

A deep understanding of how this compound exerts its biological effects requires detailed mechanistic studies at the sub-cellular and molecular levels. Advanced microscopy techniques can be used to visualize the compound's localization within cells, providing clues about its site of action. Molecular modeling and structural biology methods, such as X-ray crystallography and cryo-electron microscopy, can reveal the precise interactions between the compound and its biological targets. These studies are essential for elucidating the molecular basis of the compound's activity and for guiding the rational design of more effective and targeted therapeutic agents.

Compound List

| Compound Name |

| This compound |

| Cadaverine |

| Lysine |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Hydroxyphenyl)quinolizidine, and what key reaction conditions should be optimized?

- Methodological Answer : The synthesis of quinolizidine derivatives typically involves cyclization or multi-step coupling reactions. For example, phenanthroquinolizidine analogs (e.g., compound 15 in ) were synthesized using ethylenedioxy-protected intermediates and alkaloid-inspired procedures . Key optimizations include:

- Catalyst selection: Palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) improve cross-coupling efficiency for aryl groups .

- Solvent systems: Polar aprotic solvents like DMF enhance reaction rates in Suzuki-Miyaura couplings .

- Temperature control: Maintaining 80–100°C prevents side reactions during cyclization .

Q. How can researchers characterize the structural purity of this compound derivatives?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., hydroxyl and phenyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas (e.g., C₁₇H₁₉NO₂ for compound 15 ).

- Melting Point Analysis : Compare observed values with literature (e.g., 223–225°C for quinoline derivatives ).

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antiviral Activity : TMV (Tobacco Mosaic Virus) inhibition assays, as phenanthroquinolizidines showed EC₅₀ values <50 µg/mL .

- Antioxidant Screening : DPPH radical scavenging assays, given the antioxidant properties of 3-(4-Hydroxyphenyl)propionic acid derivatives .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., derivatives in inhibited growth at IC₅₀ ~10 µM).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data for quinolizidine derivatives?

- Methodological Answer :

- Systematic Substituent Variation : Modify hydroxyl/methoxy groups (e.g., compound 31 in ) to assess antiviral vs. cytotoxic effects .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to TMV coat protein or human kinases .

- Meta-Analysis : Compare datasets across studies (e.g., vs. 18) to identify assay-specific variables (e.g., cell line selection, solvent polarity).

Q. What strategies mitigate low yields in the synthesis of this compound analogs?

- Methodological Answer :

- Protecting Groups : Ethylenedioxy protection prevents oxidation of hydroxyl groups during cyclization .

- Catalyst Optimization : Replace PdCl₂(PPh₃)₂ with Buchwald-Hartwig catalysts for better amine coupling efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours vs. 12 hours) while maintaining yields >75% .

Q. How do physicochemical properties (e.g., logP, solubility) influence the pharmacokinetic profile of this compound?

- Methodological Answer :

- logP Determination : Use shake-flask/HPLC methods; derivatives with logP >3 exhibit higher membrane permeability but lower solubility .

- Solubility Enhancement : Co-solvents (e.g., PEG-400) or β-cyclodextrin inclusion complexes improve aqueous solubility .

- Metabolic Stability : Liver microsome assays identify vulnerable sites (e.g., hydroxyl groups prone to glucuronidation) .

Q. What computational tools are effective for predicting the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Dynamics Simulations : GROMACS for stability analysis of ligand-receptor complexes (e.g., TMV coat protein ).

- QSAR Models : Utilize MOE or Schrödinger to correlate substituent effects with bioactivity .

- ADMET Prediction : SwissADME or pkCSM to forecast absorption and toxicity profiles .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported anticancer vs. antiviral activities of quinolizidine derivatives?

- Methodological Answer :

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC₅₀ vs. EC₅₀) to confirm selectivity .

- Off-Target Screening : Use kinome-wide profiling (e.g., KINOMEscan) to rule out nonspecific kinase inhibition .

- Structural Comparison : Align with known pharmacophores (e.g., planar quinoline moieties favor intercalation in DNA vs. viral RNA ).

Tables for Key Data Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.